C-247

説明

BenchChem offers high-quality C-247 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-247 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

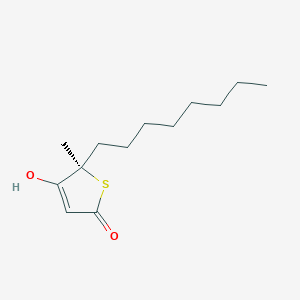

分子式 |

C13H22O2S |

|---|---|

分子量 |

242.38 g/mol |

IUPAC名 |

(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one |

InChI |

InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1 |

InChIキー |

PIRZFZMRZHTILE-CYBMUJFWSA-N |

異性体SMILES |

CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C |

正規SMILES |

CCCCCCCCC1(C(=CC(=O)S1)O)C |

製品の起源 |

United States |

C-247 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of C-247, a STING Agonist For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-247 is identified as a synthetic cyclic dinucleotide (CDN), specifically the isomer 2 of cyclic [A(2',5')pS-G(3',5')pS] (also denoted as 3'2'-cGAMPSS, iso2), which functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING by agonists like C-247 initiates a robust anti-tumor immune response, making it a promising candidate for cancer immunotherapy. This document provides a comprehensive overview of the mechanism of action of C-247, supported by experimental data and protocols, to inform ongoing research and drug development efforts in the field of immuno-oncology.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental mechanism of innate immunity.[1][2] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as a consequence of cellular stress and tumor cell death, is recognized by the enzyme cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] In mammals, the primary endogenous cGAMP is 2'3'-cGAMP, which contains both 2'-5' and 3'-5' phosphodiester bonds.[3][4]

This second messenger then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] The binding of cGAMP induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[1][3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5]

The secreted type I interferons then act in an autocrine and paracrine manner, binding to their receptors on tumor cells and various immune cells. This signaling cascade leads to the activation and maturation of dendritic cells (DCs), enhanced cross-presentation of tumor-associated antigens, and the subsequent priming and activation of tumor-specific CD8+ T cells.[6] The infiltration of these cytotoxic T lymphocytes (CTLs) into the tumor microenvironment is a critical step in achieving an effective anti-tumor immune response.

C-247: A Synthetic STING Agonist

C-247 is a synthetic cyclic dinucleotide, specifically the isomer 2 of 3'2'-cGAMP with phosphorothioate (B77711) modifications (3'2'-cGAMPSS, iso2).[7] The phosphorothioate linkages are introduced to increase the molecule's resistance to nuclease degradation, thereby enhancing its stability and prolonging its signaling activity.[7][8] As a cGAMP analog, C-247 directly binds to and activates STING, bypassing the need for cGAS activation.

Mechanism of Action of C-247

The core mechanism of action of C-247 is the direct activation of the STING protein, leading to the downstream signaling events described above. The key steps are as follows:

-

Direct STING Binding: C-247, as a structural mimic of the endogenous second messenger cGAMP, binds directly to the ligand-binding domain of the STING dimer.[4]

-

STING Conformational Change and Activation: This binding event induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi.[1]

-

TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TBK1, which then phosphorylates IRF3.[3]

-

Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).[3]

-

Pro-inflammatory Cytokine Release: STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[3][5]

-

Anti-Tumor Immune Response: The secreted interferons and cytokines orchestrate a potent anti-tumor immune response characterized by dendritic cell maturation, antigen presentation, and the activation and recruitment of cytotoxic T lymphocytes into the tumor.[2][6]

Quantitative Data

While specific quantitative data for C-247 (3'2'-cGAMPSS, iso2) is limited in the public domain, the following table summarizes representative data for closely related STING agonists to provide a comparative context for its potential potency.

| Parameter | Molecule | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 2'3'-cGAMP (endogenous) | 3.79 nM | Human STING (CTD) | [4] |

| 3'2'-cGAMP | 1.61 µM | Human STING (CTD) | [4] | |

| IFN-β Induction | VB-85247 (CDN) | Potent induction | Human PBMCs | [6] |

| ADU-S100 (CDN) | Active | Human PBMCs | [6] | |

| Tumor Growth Inhibition | SB 11285 (non-CDN) | 86% TGI (monotherapy) | A20 Lymphoma (mouse) | [9] |

| BMS-986301 (CDN) | >90% regression | CT26/MC38 (mouse) | [10] |

TGI: Tumor Growth Inhibition; CTD: C-Terminal Domain; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of STING agonists like C-247.

STING Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd) of C-247 to the STING protein.

Methodology:

-

Protein Expression and Purification: The C-terminal domain (residues 139-379) of human STING is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.

-

ITC Experiment:

-

The purified STING protein is placed in the sample cell of the ITC instrument.

-

A solution of C-247 is loaded into the injection syringe.

-

A series of small injections of C-247 into the STING solution are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular IFN-β Induction Assay (qRT-PCR and ELISA)

Objective: To quantify the induction of IFN-β mRNA and protein in response to C-247 stimulation.

Methodology:

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Stimulation: Cells are treated with varying concentrations of C-247 for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

RNA Isolation and qRT-PCR:

-

Total RNA is extracted from the cells using a commercial kit.

-

cDNA is synthesized from the RNA by reverse transcription.

-

Quantitative real-time PCR is performed using primers specific for human IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.

-

The fold change in IFN-β expression is calculated using the comparative CT method.[6]

-

-

Protein Quantification (ELISA):

-

Cell culture supernatants are collected after stimulation.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for human IFN-β to quantify the concentration of secreted protein.

-

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of C-247 in a syngeneic mouse model.

Methodology:

-

Tumor Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma or B16 melanoma) is subcutaneously implanted into immunocompetent mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with C-247 (e.g., via intratumoral or intravenous injection) according to a defined dosing schedule. A control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth in the C-247-treated group to the control group (e.g., calculating tumor growth inhibition). At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration by immunohistochemistry).

Visualizations

C-247 STING Activation Pathway

Caption: C-247 activates the STING pathway, leading to IFN-β production.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo anti-tumor efficacy of C-247.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 6. STING Agonist VB-85247 Induces Durable Antitumor Immune Responses by Intravesical Administration in a Non–Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Transcriptome-based characterization of 3’2’-cGAMP signaling mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. targetedonc.com [targetedonc.com]

C-247: A Technical Whitepaper on the Discovery and Synthesis of a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-247 (SCY-247) is a second-generation triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against invasive fungal infections.[1][2] As a potent and broad-spectrum inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis, C-247 demonstrates promising activity against a wide range of pathogenic fungi, including resistant strains.[3][4][5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of C-247, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

C-247 emerges from the class of triterpenoid antifungals, building upon the foundation of its parent compound, ibrexafungerp (B609083) (formerly SCY-078).[1][7] The development of C-247 was driven by the need for antifungal agents with an improved pharmacokinetic profile, enhanced efficacy against resistant pathogens, and the flexibility of both intravenous and oral formulations.[1][7] As a second-generation analog, C-247 was developed through advanced medicinal chemistry efforts focused on optimizing the core triterpenoid scaffold derived from the natural product enfumafungin (B1262757).[2][8] This optimization aimed to enhance key pharmacological properties, leading to a compound with a lower molecular weight which is suggested to improve oral bioavailability and central nervous system penetration compared to its predecessor.[1][7]

Chemical Synthesis

While the precise, publicly disclosed synthesis of C-247 is not available, its structural similarity to ibrexafungerp indicates a comparable semi-synthetic pathway originating from enfumafungin, a natural product fermented from Hormonema carpetanum.[8][9] The synthesis of ibrexafungerp, and by extension C-247, involves a multi-step process focused on the modification of the core triterpenoid structure.

The general synthetic approach involves:

-

Reduction and Glycoside Cleavage: The initial steps involve the reduction of the lactol in enfumafungin, followed by the cleavage of the glucose moiety to yield a core triterpenoid intermediate.[3]

-

Esterification: The carboxylic acid of the intermediate is then protected, typically as a benzyl (B1604629) ester.[3]

-

Introduction of the Side Chain: A key step is the introduction of the aminoether side chain. In the synthesis of ibrexafungerp, this is achieved by reacting the protected intermediate with a chiral N-sulfonyl aziridine (B145994) in the presence of a base and a crown ether.[3] The "advanced chemistry" of C-247 likely involves a modification of this side chain to improve its pharmacological properties.

-

Deprotection and Final Modification: The synthesis is completed by the removal of protecting groups and the introduction of the final chemical moieties. For ibrexafungerp, this involves a cyclocondensation reaction to form the triazole ring.[3]

The following diagram illustrates a plausible synthetic workflow based on the synthesis of the parent compound, ibrexafungerp.

References

- 1. A Second-Generation Fungerp Analog, SCY-247, Shows Potent In Vivo Activity in a Murine Model of Hematogenously Disseminated Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections | MDPI [mdpi.com]

- 3. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]

- 4. scynexis.com [scynexis.com]

- 5. IDWeek 2024: SCY-247 in murine models of fungal invasion [clinicaltrialsarena.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. scynexis.com [scynexis.com]

- 8. Fungerps: discovery of the glucan synthase inhibitor enfumafungin and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

C-247: Target Identification and Validation of a Novel Kinase Inhibitor for Oncology

Abstract

This document provides a comprehensive technical overview of the target identification and validation of C-247, a novel small molecule inhibitor with demonstrated anti-proliferative activity in non-small cell lung cancer (NSCLC) models. Through a combination of chemical proteomics, biochemical assays, and cell-based functional studies, we have identified and validated Leucine-Rich Repeat Kinase 2 (LRRK2) as the primary molecular target of C-247. The data presented herein demonstrates that C-247 potently and selectively inhibits LRRK2 kinase activity, leading to the suppression of downstream signaling pathways and subsequent inhibition of tumor cell growth. This whitepaper details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Target Identification of C-247

The initial discovery of C-247 stemmed from a high-throughput phenotypic screen that identified its potent anti-proliferative effects in A549 NSCLC cells. To elucidate its mechanism of action, a multi-pronged target identification strategy was employed, with affinity chromatography coupled with mass spectrometry (AC-MS) at its core.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The workflow for identifying the protein target of C-247 is outlined below. An immobilized analog of C-247 was used to capture interacting proteins from A549 cell lysates.

In Vitro Characterization of C-247: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of C-247, a multi-component agent investigated for its potential anti-cancer properties. The following sections detail the experimental methodologies, summarize the available quantitative data, and visualize the proposed mechanisms of action and experimental workflows.

Introduction to C-247

C-247 is a combination product comprised of four active components: sodium salicylate (B1505791), copper gluconate, manganese gluconate, and ascorbic acid (Vitamin C).[1][2] It has been the subject of in vitro studies to assess its cytotoxic and cytostatic effects on various cancer cell lines.[1][3] The rationale for this combination lies in the potential synergistic or additive anti-cancer effects of its individual constituents, which include anti-inflammatory, antioxidant, and pro-oxidant activities.

In Vitro Anti-Cancer Activity

C-247 has been evaluated for its ability to reduce the viability of cancer cells from different tissue origins, primarily focusing on breast, colon, prostate, and lung cancer cell lines.[1]

Summary of Cytotoxic and Cytostatic Effects

The primary in vitro effect of C-247 is a marked decrease in the number of viable cancer cells.[1] This effect is reported to be both concentration- and time-dependent, with greater efficacy observed at higher concentrations and longer incubation periods.[1]

Table 1: Summary of C-247 In Vitro Efficacy on Various Cancer Cell Lines

| Cancer Type | Cell Lines Exhibiting Sensitivity | Effective Concentrations | Observed Effect | Incubation Times |

| Breast Cancer | T47D, MDA-MB 231, MFM-223 | 50 µg/ml and 100 µg/ml | Pronounced cytotoxic-cytostatic effect | 24h and 48h |

| Colon Cancer | HCT-8, HT55, LoVo | 50 µg/ml and 100 µg/ml | Pronounced cytotoxic-cytostatic effect | 24h and 48h |

| Prostate Cancer | VCaP, PC3, 22Rv1, LNCaP | Not consistently effective across all lines | Effect observed in at least one cell line (VCaP) | 24h and 48h |

| Lung Cancer | Cell lines tested | 50 µg/ml and 100 µg/ml | General cytotoxic-cytostatic effect | 24h and 48h |

Note: The data presented is a qualitative and semi-quantitative summary based on available literature. Specific IC50 values have not been consistently reported.

Synergistic Effects with Chemotherapeutic Agents

In vitro studies have also explored the combination of C-247 with conventional chemotherapy, such as cisplatin. These studies suggest that C-247 may act synergistically with cisplatin, enhancing its cytotoxic effects against human breast and colon carcinoma cell lines.[4][5]

Experimental Protocols

The in vitro characterization of C-247 has employed several standard assays to determine its impact on cancer cell viability and proliferation. The general methodologies are outlined below.

Cell Culture

Human cancer cell lines from various origins (e.g., breast, colon, prostate, lung) were obtained from the European Collection of Cell Culture (ECACC).[1][3] Cells were cultured in appropriate media and conditions until reaching 70-80% confluency before treatment.[2]

Cytotoxicity and Viability Assays

Multiple colorimetric assays were utilized to assess the effect of C-247 on cancer cell lines.[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Protocol:

-

Plate cells in 96-well plates and incubate until desired confluency.

-

Treat cells with varying concentrations of C-247 (ranging from 0.1 µg/ml to 100 µg/ml) for specified time periods (e.g., 24h, 48h).[2]

-

Add MTT solution (5 mg/ml) to each well and incubate for 3 hours at 37°C.[4]

-

Remove the medium and dissolve the formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).[4]

-

Measure the optical absorbance at 570nm.[4]

-

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells, providing an estimation of cell mass.

-

Protocol:

-

-

Crystal Violet (CV) Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

Flow Cytometry

Flow cytometry was used to further investigate the effects of C-247 on the cell cycle and to quantify cell death.[1] Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD) are common dyes used for this purpose to identify dead cells.[1]

Mechanism of Action

The precise signaling pathways modulated by the C-247 combination have not been fully elucidated. However, the proposed mechanism of action is based on the known biological activities of its individual components.

-

Sodium Salicylate: This component is known to inhibit the activity of cyclooxygenase-2 (COX-2).[1][6] COX-2 is often overexpressed in malignant cells and is involved in processes such as reduced apoptosis, angiogenesis, and metastasis.[7] By inhibiting COX-2, sodium salicylate may contribute to the anti-proliferative effects of C-247.

-

Ascorbic Acid (Vitamin C), Copper Gluconate, and Manganese Gluconate: Ascorbic acid is a well-known antioxidant. However, in the presence of transition metals like copper and manganese, it can also exhibit pro-oxidant properties. This pro-oxidant activity can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and subsequently trigger apoptosis in cancer cells.[8][9][10][11] Additionally, manganese and copper are essential cofactors for various enzymes, and their provision may help restore the function of enzymes that are inactive in cancer cells, potentially leading to apoptosis.[2]

Conclusion

The in vitro characterization of C-247 suggests that it is a cytotoxic and cytostatic agent against a range of human cancer cell lines, particularly those of breast and colon origin. Its mechanism of action is likely multifactorial, stemming from the combined anti-inflammatory and redox-modulating properties of its components. Further research is warranted to elucidate the specific signaling pathways involved and to establish a more detailed quantitative profile of its anti-cancer activity.

References

- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgcc-international.com [rgcc-international.com]

- 3. rgcc-international.com [rgcc-international.com]

- 4. koreascience.kr [koreascience.kr]

- 5. Sodium salicylate inhibits expression of COX-2 through suppression of ERK and subsequent NF-kappaB activation in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ascorbic acid: Chemistry, biology and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro- and Antioxidant Effects of Vitamin C in Cancer in correspondence to Its Dietary and Pharmacological Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Localization of C-247

A Note on Nomenclature: The designation "C-247" is not unique to a single molecule and has been used to refer to several distinct therapeutic agents. This guide will focus on CV247 , a combination cancer therapy, for which there is publicly available scientific literature detailing the cellular uptake and localization of its individual components. Other substances referenced as "C-247" in scientific literature include a fatty acid synthase inhibitor (C247) and a second-generation antifungal agent (SCY-247). Due to the limited availability of specific cellular uptake and localization data for these other compounds in the public domain, they will not be the focus of this guide.

Introduction to CV247:

CV247 is an investigational combination therapy that has been studied for its potential anti-tumor effects and its role in improving the quality of life for cancer patients.[1][2] It is comprised of four distinct components: ascorbic acid (Vitamin C), manganese gluconate, copper gluconate, and sodium salicylate (B1505791).[2][3][4] The scientific rationale for this combination is based on the potential synergistic effects of its constituents, which include antioxidant, anti-inflammatory, and metabolic-modulating properties.[3][5] Understanding the cellular uptake and subcellular localization of each component is critical to elucidating the overall mechanism of action of CV247.

Cellular Uptake and Localization of CV247 Components

The overall effect of CV247 on a cell is a composite of the individual actions of its components. The entry of each component into the cell is mediated by distinct transport systems.

Ascorbic Acid (Vitamin C)

Ascorbic acid, the reduced form of Vitamin C, is a vital antioxidant and enzymatic cofactor. Its cellular uptake is a well-characterized process primarily mediated by specific transporters. The oxidized form, dehydroascorbic acid (DHA), also has a distinct entry mechanism.

Cellular Uptake Mechanism:

-

Ascorbic Acid (Reduced Form): The primary mechanism for ascorbate (B8700270) uptake is via the Sodium-dependent Vitamin C Transporters (SVCTs) , specifically SVCT1 and SVCT2.[6][7] This is an active transport process that moves ascorbate into the cell against a concentration gradient.[7]

-

Dehydroascorbic Acid (DHA) (Oxidized Form): DHA is transported into cells via facilitative glucose transporters (GLUTs) .[6][8] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which effectively traps the molecule intracellularly.[6][8]

Subcellular Localization:

Once inside the cell, Vitamin C is distributed throughout the cytoplasm and various organelles. It plays a crucial role in maintaining the cellular redox state and as a cofactor for enzymes located in the cytoplasm and mitochondria.

Copper Gluconate

Copper is an essential trace element that functions as a cofactor for numerous enzymes involved in redox reactions. Copper gluconate serves as a bioavailable source of copper.

Cellular Uptake Mechanism:

Dietary copper, including copper from copper gluconate, is primarily absorbed in the small intestine.[9][10] At the cellular level, the primary transporter for copper uptake is the Copper Transporter 1 (Ctr1) .[9][11] This transporter facilitates the movement of cuprous ions (Cu+) across the plasma membrane.[11] Once inside the cell, copper is bound by chaperone proteins that deliver it to various subcellular compartments.

Subcellular Localization:

Intracellular copper is tightly regulated and trafficked to specific organelles. It is incorporated into cuproenzymes in the cytoplasm, mitochondria (e.g., cytochrome c oxidase), and the Golgi apparatus (for incorporation into secreted enzymes like ceruloplasmin).[12]

Manganese Gluconate

Manganese is another essential trace mineral that is a critical component of several enzymes, including manganese superoxide (B77818) dismutase, which is localized in the mitochondria.

Cellular Uptake Mechanism:

Manganese uptake is mediated by several transporters, with some overlap with other divalent metal transporters. Key transporters include:

-

Divalent Metal Transporter 1 (DMT1): Plays a role in intestinal absorption of manganese.[13]

-

Zrt- and Irt-like Proteins (ZIP) transporters (e.g., ZIP8 and ZIP14): These are crucial for manganese import into various cell types, including hepatocytes and alveolar epithelial cells.[13][14]

The uptake process can be influenced by the presence of other ions, such as iron.[13]

Subcellular Localization:

Within the cell, manganese is concentrated in mitochondria, consistent with its role in superoxide dismutase.[13] It is also found in the nucleus and cytoplasm, where it functions as a cofactor for other enzymes.

Sodium Salicylate

Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of aspirin. It has been shown to have anti-proliferative effects on cancer cells.[15]

Cellular Uptake Mechanism:

Sodium salicylate can modulate the permeability of the plasma membrane.[16] Studies have indicated that salicylate may increase membrane permeability by interacting with plasma membrane proteins rather than the lipid bilayer itself.[16] This can influence the uptake of other substances. It is also known to modulate various intracellular signaling pathways.[17]

Subcellular Localization:

Once inside the cell, sodium salicylate can be found in the cytoplasm where it can interact with various signaling molecules. For instance, it has been shown to activate AMP-activated protein kinase (AMPK).[18]

Quantitative Data on Component Uptake

While specific quantitative data for the uptake of CV247 as a combined formulation is not available, data for its individual components have been reported in various studies.

| Component | Transporter/Mechanism | Cell Type/System | Apparent K_m / K_t | V_max / Uptake Rate | Citation(s) |

| Ascorbic Acid | SVCTs | HepG2 (human liver) | 10 ± 1.72 µM (low µM range) | 800 ± 17.6 pmol·mg⁻¹·3 min⁻¹ | [1] |

| Ascorbic Acid | SVCTs | HepG2 (human liver) | - | 880 ± 12 pmol·mg protein⁻¹·3 min⁻¹ (at 32 µM) | [1] |

| Ascorbic Acid | SVCTs | Primary human hepatocytes | - | 325 ± 9 pmol·mg protein⁻¹·3 min⁻¹ (at 32 µM) | [1] |

| Manganese | Facilitated Transport | Hep-G2 (human liver) | 2 µM (half-maximal uptake) | - | [13] |

Experimental Protocols

The following are generalized protocols for studying the cellular uptake of the components of CV247. These are based on common methodologies in the field.

Protocol for Measuring Ascorbic Acid Uptake

Objective: To quantify the rate of radiolabeled ascorbic acid uptake in a cultured cell line.

Materials:

-

Cultured cells (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer-Henseleit (KRH) buffer

-

¹⁴C-labeled L-ascorbic acid

-

Unlabeled L-ascorbic acid

-

Sodium-free buffer (as a control)

-

Cell lysis buffer

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Preparation: Wash cells with KRH buffer.

-

Uptake Assay: Incubate cells with KRH buffer containing a known concentration of ¹⁴C-ascorbic acid (e.g., 32 µM) for a specific time (e.g., 3 minutes) at 37°C. For competition experiments, include a high concentration of unlabeled ascorbic acid. For ion dependency, use a sodium-free buffer.

-

Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Protein Assay: Determine the protein concentration in the lysate to normalize the uptake data (e.g., pmol/mg protein).

Protocol for Visualizing Subcellular Localization of Copper

Objective: To visualize the intracellular distribution of copper using a fluorescent probe.

Materials:

-

Cultured cells (e.g., human cancer cell line)

-

Cell culture medium

-

Copper gluconate

-

Fluorescent copper probe (e.g., CS1)

-

MitoTracker Red (for mitochondrial co-localization)

-

DAPI (for nuclear staining)

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips suitable for microscopy.

-

Treatment: Treat the cells with a desired concentration of copper gluconate for a specific duration.

-

Staining:

-

Incubate the cells with the fluorescent copper probe according to the manufacturer's instructions.

-

For co-localization, incubate with MitoTracker Red and DAPI.

-

-

Washing: Wash the cells with buffer to remove excess probe.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Capture images in the appropriate fluorescence channels.

-

Analysis: Analyze the images to determine the subcellular localization of the copper probe's fluorescence signal relative to the organelle markers.

Visualizations of Cellular Uptake Pathways

The following diagrams illustrate the cellular uptake mechanisms for the key components of CV247.

Caption: Cellular uptake pathways for Vitamin C (Ascorbic Acid and DHA).

Caption: Cellular uptake of Copper and Manganese ions.

References

- 1. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgcc-international.com [rgcc-international.com]

- 3. Ivy Medical Chemicals Plc [ivymedical.hu]

- 4. m.youtube.com [m.youtube.com]

- 5. rgcc-international.com [rgcc-international.com]

- 6. Vitamin C physiology: the known and the unknown and Goldilocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin C transport and its role in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper Gluconate for Immunity and Cellular Defense [ergoyoung.com]

- 13. ivymedical.hu [ivymedical.hu]

- 14. mdpi.com [mdpi.com]

- 15. Sodium salicylate inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of salicylic acid on the permeability of the plasma membrane of the small intestine of the rat: a fluorescence spectroscopic approach to elucidate the mechanism of promoted drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium Salicylate Inhibits Urokinase Activity in MDA MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Properties of C-247 Compounds

Disclaimer: The designation "C-247" is associated with multiple distinct pharmaceutical compounds. This guide provides a comprehensive overview of the pharmacokinetic properties for the compounds for which public data is available: MIV-247 and C-547 . Researchers and drug development professionals should verify the specific compound of interest to ensure the relevance of the information presented herein.

MIV-247: A Novel Therapeutic Agent

MIV-247 is a therapeutic candidate for which preclinical pharmacokinetic studies are crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The following sections detail the experimental methodologies and summarize key pharmacokinetic parameters to facilitate cross-species analysis and inform potential clinical trial design.[1]

Experimental Protocols

The pharmacokinetic profile of MIV-247 has been evaluated in various preclinical species. The representative protocols for these studies are outlined below.[1]

Rodent Pharmacokinetic Studies (Mouse and Rat)[1]

-

Animal Models:

-

Species: Male and female CD-1 mice (8-10 weeks old) and Sprague-Dawley rats (250-300g).

-

Housing: Temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum. Animals were fasted overnight prior to oral administration.

-

-

Drug Formulation and Administration:

-

Intravenous (IV): MIV-247 is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to the desired concentration and administered as a bolus injection into the tail vein.

-

Oral (PO): MIV-247 is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

-

-

Blood Sampling:

-

Rats: Serial blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Mice: Due to volume limitations, a composite dosing approach may be used where groups of mice are euthanized at each time point for blood collection via cardiac puncture.

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[1]

-

Bioanalysis: Plasma concentrations of MIV-247 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]

Non-Rodent Pharmacokinetic Studies (Dog and Monkey)[1]

-

Animal Models:

-

Species: Male and female Beagle dogs (9-12 kg) and Cynomolgus monkeys (3-5 kg).

-

Housing: Housed in species-appropriate caging in a controlled environment with a standard diet and water. Animals are fasted overnight prior to dosing.

-

-

Drug Formulation and Administration:

-

Intravenous (IV): Administered as a bolus injection into a peripheral vein.

-

Oral (PO): Administered in capsules or via oral gavage.

-

-

Blood Sampling: Blood samples (approximately 1 mL) are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[1]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant, processed to obtain plasma, and stored at -80°C.[1]

-

Bioanalysis: Plasma concentrations of MIV-247 are quantified using a validated LC-MS/MS method.[1]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis.[1]

Data Presentation

Quantitative pharmacokinetic data for MIV-247 is not publicly available in the search results. The following table is a template that would be used to summarize such data once obtained.

Table 1: Comparative Pharmacokinetic Parameters of MIV-247 Across Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey |

| IV Administration | ||||

| CL (mL/min/kg) | Data not available | Data not available | Data not available | Data not available |

| Vss (L/kg) | Data not available | Data not available | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available | Data not available | Data not available |

| Oral Administration | ||||

| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available | Data not available |

| AUC0-inf (ng*h/mL) | Data not available | Data not available | Data not available | Data not available |

| F (%) | Data not available | Data not available | Data not available | Data not available |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability.

Experimental Workflow Visualization

Caption: Workflow for MIV-247 preclinical pharmacokinetic studies.

C-547: A Long-Acting Acetylcholinesterase Inhibitor

C-547 is a potent, slow-binding inhibitor of acetylcholinesterase (AChE) with a long duration of action.[2] Its pharmacokinetic and pharmacodynamic properties have been investigated in rats.[2]

Pharmacokinetic Properties in Rats

Following a single intravenous administration of 0.05 mg/kg in rats, the pharmacokinetic profile of C-547 was characterized.[2]

-

Distribution: C-547 exhibits good tissue distribution, with a steady-state volume of distribution (Vss) of 3800 ml/kg, which is 15 times larger than its initial distribution volume.[2] A significant portion of the injected C-547 binds to albumin in the bloodstream.[2] The distribution of C-547 has been studied in various organs, including the extensor digitorum longus muscle, heart, liver, lungs, and kidneys.[2]

-

Metabolism and Excretion: C-547 is slowly eliminated from the bloodstream.[2] The elimination rate constant (kel) is 0.17 h-1, corresponding to a half-life (T1/2) of approximately 4 hours.[2]

-

Pharmacodynamics: The pharmacological effect of C-547 on an animal model of myasthenia gravis persists for more than 72 hours, even when the drug is no longer detectable in the blood.[2] This long-lasting effect is attributed to its slow-binding nature, high affinity for AChE, and long residence time at the neuromuscular junction.[2]

Experimental Protocols

-

Animal Model: The specific strain of rat used was not detailed in the provided search result, but the study involved intravenous administration.[2]

-

Dose: 0.05 mg/kg administered intravenously.[2]

-

Pharmacokinetic Analysis: Both non-compartmental and compartmental analyses were used. A 3-compartment model was found to describe the pharmacokinetics in the blood.[2]

-

Interaction Studies: The binding of C-547 to bovine serum albumin (BSA) was investigated using fluorescence spectroscopy.[2]

Data Presentation

Table 2: Pharmacokinetic Parameters of C-547 in Rats following a 0.05 mg/kg IV Dose

| Parameter | Value | Unit |

| Distribution | ||

| Vss | 3800 | ml/kg |

| Elimination | ||

| kel | 0.17 | h-1 |

| T1/2 | 4 | h |

Vss: Volume of distribution at steady state; kel: Elimination rate constant; T1/2: Half-life.

Conceptual Pathway of C-547 Action

Caption: Pharmacokinetic and pharmacodynamic pathway of C-547.

SCY-247: An Investigational Oral Drug

SCY-247 is an investigational drug for which a Phase 1 clinical trial in healthy subjects is planned to evaluate its safety, tolerability, and pharmacokinetics.[3]

-

Study Design: The study will consist of four parts, evaluating single and multiple doses, as well as the effect of loading and maintenance doses.[3]

-

Current Status: The trial is not yet recruiting, with an estimated start date in late 2024 and an estimated completion in late 2025.[3]

-

Data Availability: As this is the first-in-human study, detailed pharmacokinetic data for SCY-247 is not yet publicly available.[3] The primary goals are to assess safety and understand how the body processes and metabolizes the drug.[3]

Clinical Trial Workflow Visualization

Caption: Planned workflow for the SCY-247 Phase 1 clinical trial.

References

The Pharmacodynamics of C-247 and the Broader Landscape of Fatty Acid Synthase Inhibitors in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacodynamics of the fatty acid synthase (FAS) inhibitor C-247 in cancer cell lines. While specific public data on C-247 is limited, this document places its known activities within the broader, well-established context of FAS inhibitors as a therapeutic strategy in oncology. This guide provides an overview of the mechanism of action, quantitative data on C-247's effects, detailed experimental protocols for evaluating FAS inhibitors, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FAS) Inhibition in Cancer

Fatty acid synthase (FAS) is the central enzyme in the de novo synthesis of fatty acids. In normal tissues, FAS expression is generally low, as most fatty acids are obtained from dietary sources. However, many types of cancer cells exhibit a metabolic shift, upregulating FAS to support rapid proliferation, membrane synthesis, and the generation of signaling molecules. This reliance on endogenous fatty acid synthesis makes FAS a compelling target for anticancer therapies.

C-247 is a second-generation, synthetic small-molecule inhibitor of FAS. It was developed to improve upon first-generation inhibitors like C75 by uncoupling the inhibition of FAS from the stimulation of carnitine O-palmitoyltransferase-1 (CPT-1), a mechanism associated with anorexia and weight loss.[1]

Pharmacodynamics of C-247

C-247 inhibits FAS with a potency comparable to C75.[1] Its primary mechanism of action is the induction of apoptosis in cancer cells that overexpress this enzyme.[1]

Quantitative Data

The available quantitative data for C-247's activity in lung cancer cell lines is summarized below.

| Compound | Target | Cell Lines | IC50 | In Vivo Model | Effect | Reference |

| C-247 | Fatty Acid Synthase (FAS) | Lung Cancer Cell Lines | 10 - 40 µg/mL | H460 Lung Cancer Xenografts | Inhibition of tumor growth | [1] |

Signaling Pathways Modulated by FAS Inhibition

Inhibition of FAS triggers a cascade of downstream cellular events, impacting several critical signaling pathways that regulate cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

FAS inhibition has been shown to negatively regulate the PI3K/Akt/mTOR pathway, a central signaling nexus for cell proliferation and survival.[2] The disruption of lipid synthesis can induce cellular stress, leading to the activation of stress-response genes that can suppress mTOR signaling.[2]

HER2/neu (ErbB2) Signaling

In breast cancer cells, FAS inhibition has been demonstrated to reduce the expression of the HER2/neu (ErbB2) oncoprotein.[3] This suggests a potential synergistic effect when combining FAS inhibitors with HER2-targeted therapies.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of FAS inhibitors like C-247.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., H460, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

FAS inhibitor (e.g., C-247) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the FAS inhibitor in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

FAS Activity Assay

This assay measures the activity of FAS by monitoring the oxidation of NADPH.

Materials:

-

Cell lysate from cancer cells

-

Assay buffer

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

FAS inhibitor (e.g., C-247)

-

Spectrophotometer

Procedure:

-

Prepare cell lysates from the cancer cell lines of interest.

-

In a cuvette, mix the cell lysate with the assay buffer.

-

Add acetyl-CoA and malonyl-CoA to the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

To test the inhibitor, pre-incubate the cell lysate with various concentrations of the FAS inhibitor before adding the substrates.

-

Calculate the rate of NADPH oxidation to determine the FAS activity and the inhibitory effect of the compound.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-HER2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the FAS inhibitor for the desired time and at the desired concentration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAS inhibitor.

Conclusion

C-247 represents a promising second-generation FAS inhibitor with demonstrated anti-cancer activity in lung cancer cell lines. While detailed public information on C-247 is scarce, its development highlights the therapeutic potential of targeting FAS in oncology. The methodologies and signaling pathways described in this guide provide a framework for the continued investigation of FAS inhibitors and their role in cancer treatment. Further research into the specific molecular interactions of compounds like C-247 with FAS and their downstream effects will be crucial for the clinical translation of this therapeutic strategy.

References

C-247 (Chrysene): A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247, chemically known as Chrysene (B1668918), is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. It is a naturally occurring component of coal tar and is also formed during the incomplete combustion of organic materials. Due to its prevalence in the environment and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), understanding its physicochemical properties, such as solubility and stability, is of paramount importance for toxicological studies, environmental fate modeling, and the development of potential therapeutic interventions or bioremediation strategies. This technical guide provides a comprehensive overview of the solubility and stability of C-247, complete with experimental protocols and visual representations of relevant biological pathways.

Solubility of C-247 (Chrysene)

The solubility of C-247 is a critical parameter influencing its bioavailability and environmental transport. Generally, it is characterized by its high lipophilicity and very low aqueous solubility.

Aqueous Solubility

C-247 is practically insoluble in water. This low solubility is a key factor in its persistence in soil and sediment.

| Temperature (°C) | Solubility in Water (mg/L) | Reference |

| 25 | 0.0020 ± 0.0002 | [1] |

| 25 | 0.0018 | [1] |

| 29 | 0.0015 | [2] |

| 15 | 0.0015 | [2] |

| 25 | 0.006 | [2] |

| 24 | 0.017 (practical grade in seawater) | [2] |

Solubility in Organic Solvents

C-247 exhibits significantly higher solubility in nonpolar organic solvents. Its solubility tends to increase with the temperature of the solvent.

| Solvent | Temperature (°C) | Solubility | Reference |

| Absolute Alcohol | 25 | 1 g in 1300 mL | [1] |

| Toluene | 25 | 1 g in 480 mL | [1] |

| Toluene | 100 | ~5% | [1] |

| Benzene | Boiling | Moderately soluble | [1] |

| Ether | - | Slightly soluble | [1][3] |

| Carbon Disulfide | - | Slightly soluble | [1][3] |

| Glacial Acetic Acid | - | Slightly soluble | [1][3] |

| Acetone | - | Slightly soluble | [1] |

Experimental Protocol for Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining the water solubility of substances. For a compound with low solubility like Chrysene, the Column Elution Method is appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until it becomes constant, which represents the saturation solubility.

Apparatus:

-

Thermostatted column with a porous support (e.g., glass beads, silica (B1680970) gel).

-

Metering pump for precise flow control.

-

Thermostatted saturation and separation columns.

-

Analytical instrumentation for quantification (e.g., HPLC-FLD, GC-MS).

Procedure:

-

Preparation of the Column: The support material is coated with an excess of C-247. This can be achieved by dissolving C-247 in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

Saturation: The coated support material is packed into the column, and water is pumped through it at a very low flow rate to ensure saturation is reached. The temperature should be maintained at 20 ± 0.5 °C.

-

Analysis: Samples of the eluate are collected at regular intervals. The concentration of C-247 in the eluate is determined using a validated analytical method.

-

Equilibrium: The flow rate is halved, and the measurement is repeated. If the solubility value remains consistent, it is considered the saturation solubility.

Stability of C-247 (Chrysene)

C-247 is a chemically stable compound under normal conditions but can undergo degradation under specific environmental and biological conditions.

Chemical Stability

-

General: C-247 is a stable crystalline solid.[4]

-

Combustibility: It is combustible but not highly flammable.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[4]

-

Photodegradation: C-247 is known to be light-sensitive and can undergo photolytic decomposition. When adsorbed to soot particles and exposed to sunlight in the presence of nitrogen oxides, its degradation half-life is approximately 26 days.[5]

Environmental Stability and Biodegradation

C-247 is persistent in the environment due to its low water solubility and strong adsorption to soil and sediment.

-

Soil: The rate of biodegradation in soil is slow, with a half-life ranging from 77 to 387 days depending on the soil type and conditions.[5] Abiotic degradation in sandy loam in the dark at 20°C has a reported half-life of 16 months.[2]

-

Water: In water, C-247 is expected to adsorb to suspended solids and sediment. Biodegradation in water is not considered a significant environmental fate process.[6]

-

Microbial Degradation: Certain bacteria and fungi can degrade C-247. For instance, a bacterial consortium (ASDC) has been shown to utilize chrysene as a sole carbon source, with a degradation half-life of 1.23 days at 37°C.[7] The degradation often proceeds through the phthalic acid pathway.[8][9]

Stability in Analytical Samples

A study on the stability of C-247 in standard solutions (stored at 4°C in the dark) and during sample preparation of plant matrices has been conducted. This is crucial for accurate quantification in complex samples.

Experimental Protocol for Stability Testing (Adapted from EPA Methods)

EPA methods, such as those under SW-846, provide guidance for assessing the stability of organic compounds in environmental matrices.

Principle: The concentration of C-247 in a specific matrix (e.g., water, soil) is monitored over time under controlled conditions (e.g., temperature, light exposure).

Procedure for Photodegradation Study:

-

Sample Preparation: Prepare solutions of C-247 in a relevant solvent or aqueous medium.

-

Exposure: Expose the samples to a controlled light source (simulating sunlight) for specific durations. A control group should be kept in the dark at the same temperature.

-

Sampling: At predetermined time points, aliquots are taken from both the exposed and control samples.

-

Quantification: The concentration of C-247 in each aliquot is determined using a validated analytical method (e.g., HPLC-FLD or GC-MS).

-

Data Analysis: The degradation rate and half-life are calculated by comparing the concentration of C-247 in the exposed samples to the control samples over time.

Biological Signaling Pathways

C-247 is known to interact with biological systems, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key regulator of xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Upon binding of a ligand like C-247, the AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of PAHs. This metabolic activation is a critical step in the toxicity and carcinogenicity of C-247.

Microbial Degradation Pathway

As mentioned, certain microorganisms can degrade C-247. The degradation pathway often involves initial dioxygenase-mediated oxidation, followed by ring cleavage and further metabolism, ultimately leading to intermediates of central metabolism. A common end-product of this degradation pathway is phthalic acid.

Conclusion

The low aqueous solubility and high stability of C-247 (Chrysene) contribute to its persistence in the environment and are key determinants of its biological interactions. This technical guide has summarized the available data on its solubility in various media and its stability under different conditions. The provided experimental protocols, based on established guidelines, offer a framework for researchers to conduct their own assessments. Furthermore, the visualization of the Aryl Hydrocarbon Receptor signaling and microbial degradation pathways provides a conceptual basis for understanding the toxicological and environmental fate of this important polycyclic aromatic hydrocarbon. This information is crucial for professionals in drug development, environmental science, and toxicology to better understand and manage the risks associated with C-247 exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of SCY-247

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCY-247 is a second-generation, orally bioavailable triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against invasive fungal infections. As a member of the "fungerp" class of drugs, SCY-247 targets a crucial enzyme in the fungal cell wall synthesis pathway: (1,3)-β-D-glucan synthase.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of SCY-247, offering valuable insights for researchers and professionals involved in antifungal drug development.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary mechanism of action of SCY-247 is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[4][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that provides structural integrity. By inhibiting this enzyme, SCY-247 disrupts the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[6]

Notably, the binding site of triterpenoid antifungals like SCY-247 on the FKS1 subunit of glucan synthase is distinct from that of the echinocandin class of antifungals.[7][8] This differentiation is critical as it allows SCY-247 to retain activity against many fungal strains that have developed resistance to echinocandins through mutations in the FKS1 gene.[6]

In Vitro Activity of SCY-247

SCY-247 has demonstrated potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro potency of an antifungal agent.

| Fungal Species | MIC Range (mg/L) | Geometric Mean MIC (mg/L) |

| Candida albicans | 0.06 - 2 | 0.21 - 0.34 |

| Candida auris | 0.06 - 2 | 0.21 - 0.34 |

| Candida glabrata | 0.06 - 2 | 0.21 - 0.34 |

| Fluconazole-resistant C. albicans | 0.125 - 2 | - |

| Fluconazole-resistant C. auris | 0.125 - 2 | - |

| Fluconazole-resistant C. glabrata | 0.125 - 2 | - |

| Candida guilliermondii | 1 - 2 | - |

| Candida parapsilosis | 0.5 - 1 | - |

| Cryptococcus neoformans | 4 | - |

| Aspergillus fumigatus | ≤0.03 - 0.125 (MEC) | ≤0.03 - 0.04 (MEC) |

| Aspergillus flavus | ≤0.03 - 0.125 (MEC) | ≤0.03 - 0.04 (MEC) |

| Voriconazole-resistant A. fumigatus | ≤0.03 (MEC) | - |

| Data compiled from Wiederhold et al.[9] Note: MEC stands for Minimum Effective Concentration, used for molds. |

Experimental Protocols for Determining Binding Affinity

The binding affinity of SCY-247 to (1,3)-β-D-glucan synthase is a critical determinant of its potency. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay is designed to measure the enzymatic activity of glucan synthase in the presence of an inhibitor, allowing for the determination of the IC50 value.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Glass beads for cell lysis

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

-

UDP-[¹⁴C]glucose (radiolabeled substrate)

-

GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)

-

SCY-247 (or other test compounds) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Enzyme Preparation:

-

Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by mechanical disruption with glass beads.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the glucan synthase enzyme.

-

Resuspend the membrane pellet in assay buffer. This suspension serves as the enzyme source.[10]

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the assay buffer, GTPγS, and the enzyme preparation.

-

Add SCY-247 at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[11]

-

-

Product Quantification:

-

Stop the reaction by adding cold TCA. This precipitates the newly synthesized insoluble [¹⁴C]-glucan polymer.

-

Filter the reaction mixture through a glass fiber filter. The insoluble glucan will be trapped on the filter.

-

Wash the filter with TCA and ethanol to remove any unincorporated UDP-[¹⁴C]glucose.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of glucan synthesized.[12]

-

-

Data Analysis:

-

Plot the percentage of glucan synthase activity against the logarithm of the SCY-247 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Binding Kinetics of SCY-247

While specific quantitative data for the binding kinetics (kon and koff) of SCY-247 are not publicly available, understanding these parameters is crucial for a complete picture of its interaction with glucan synthase.

-

Association Rate Constant (kon): This parameter, also known as the on-rate, describes the rate at which SCY-247 binds to the glucan synthase enzyme. A higher kon indicates faster binding.

-

Dissociation Rate Constant (koff): This parameter, also known as the off-rate, describes the rate at which the SCY-247-enzyme complex dissociates. A lower koff indicates a longer residence time of the drug on its target.

The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is a direct measure of binding affinity.

Experimental Protocol for Determining Binding Kinetics: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.

Methodology:

-

Immobilization: The purified (1,3)-β-D-glucan synthase enzyme (the ligand) is immobilized onto the surface of a sensor chip.

-

Association: A solution containing SCY-247 (the analyte) at a known concentration is flowed over the sensor chip surface. The binding of SCY-247 to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate.

-

Equilibrium: The flow of the SCY-247 solution is continued until the binding reaches a steady state, where the rate of association equals the rate of dissociation.

-

Dissociation: The SCY-247 solution is replaced with a buffer solution, and the dissociation of SCY-247 from the enzyme is monitored over time as a decrease in the SPR signal. This allows for the determination of the dissociation rate.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate the kon, koff, and subsequently the Kd.

Conclusion

SCY-247 is a promising new antifungal agent with a well-defined mechanism of action targeting (1,3)-β-D-glucan synthase. Its potent in vitro activity against a broad range of fungal pathogens, including resistant strains, underscores its clinical potential. While specific binding affinity and kinetic parameters for SCY-247 are not yet widely published, the experimental protocols outlined in this guide provide a clear framework for their determination. A thorough understanding of the binding characteristics of SCY-247 to its target enzyme is essential for optimizing its therapeutic use and for the future development of even more effective antifungal agents.

References

- 1. A Second-Generation Fungerp Analog, SCY-247, Shows Potent In Vivo Activity in a Murine Model of Hematogenously Disseminated Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCY-247 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. scynexis.com [scynexis.com]

- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IDWeek 2024: SCY-247 in murine models of fungal invasion [clinicaltrialsarena.com]

- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scynexis.com [scynexis.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Biophysical Characterization of the p38α MAPK Inhibitor C-247

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C-247 is a hypothetical compound. This document is an illustrative guide based on established methodologies for the well-characterized protein target, p38α Mitogen-Activated Protein Kinase (MAPK), to demonstrate the requested format and content.

Abstract

The p38 mitogen-activated protein kinase (MAPK) family, particularly the p38α isoform, is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Its pivotal role in signaling cascades that control the production of pro-inflammatory cytokines makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the structural biology and biophysical characterization of C-247, a novel (hypothetical) small molecule inhibitor of p38α. We present detailed data on its binding affinity and thermodynamics, the high-resolution crystal structure of the p38α/C-247 complex, and the experimental protocols utilized for this characterization. This document serves as a technical resource for researchers engaged in kinase inhibitor discovery and structural biology.

Biochemical and Biophysical Characterization of C-247

The interaction between C-247 and p38α was quantified using enzymatic assays and isothermal titration calorimetry (ITC). These methods provide a comprehensive profile of the inhibitor's potency and its thermodynamic binding signature.

Potency and Binding Affinity

Enzymatic assays determined the half-maximal inhibitory concentration (IC50) of C-247, while ITC was used to directly measure the binding affinity (Kd) and the thermodynamic parameters of the interaction.[6][7][8] The results demonstrate that C-247 is a high-affinity binder to the p38α kinase.

Table 1: Biochemical and Biophysical Data for C-247 against p38α

| Parameter | Value | Method |

| IC50 | 25 nM | LanthaScreen™ Eu Kinase Binding Assay |

| Kd | 15 nM | Isothermal Titration Calorimetry (ITC) |

| Stoichiometry (n) | 1.05 | Isothermal Titration Calorimetry (ITC) |

| Enthalpy (ΔH) | -12.5 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| Entropy (TΔS) | -1.8 kcal/mol | Isothermal Titration Calorimetry (ITC) |

Structural Biology of the p38α/C-247 Complex

To elucidate the molecular basis of its inhibitory activity, the co-crystal structure of human p38α in complex with C-247 was determined to a high resolution. The structure reveals that C-247 is a Type I inhibitor, binding to the ATP-binding site of the kinase in its active (DFG-in) conformation.

Crystallographic Data and Refinement Statistics

High-quality crystals of the p38α/C-247 complex were obtained and diffracted to 2.06 Å resolution.[9] The structure was solved by molecular replacement and refined to produce a detailed atomic model of the inhibitor-kinase interaction.

Table 2: Crystallographic Data for p38α in Complex with C-247 (Hypothetical PDB ID: 9XYZ)

| Parameter | Value |

| PDB ID | 9XYZ (Hypothetical) |

| Resolution (Å) | 2.06[9] |

| Space Group | P2₁2₁2₁ |

| Unit Cell (a, b, c) | 55.2, 70.1, 105.4 Å |

| R-work / R-free | 0.175 / 0.217[9] |

| Molecules per ASU | 1 |

| Ramachandran Favored (%) | 98.2 |

| Ramachandran Outliers (%) | 0.1 |

| Avg. B-factor (Ų) | 35.5 |

Signaling Pathway Context

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and p38 MAPK itself.[1][10][11] Upon activation by stress or cytokine signals, p38 phosphorylates downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to the transcriptional upregulation of inflammatory mediators.[11][12] C-247 inhibits p38α directly, blocking this downstream signaling.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 8. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. ptgcn.com [ptgcn.com]

An In-depth Technical Guide to C-247 Analogues and Derivatives: The Case of SCY-247

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal infections poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. The triterpenoid (B12794562) antifungals, also known as "fungerps," represent a promising new class of drugs that inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This whitepaper provides a detailed technical overview of C-247 analogues and derivatives, with a primary focus on SCY-247 , a second-generation fungerp currently in preclinical development. SCY-247 is an analogue of ibrexafungerp (B609083) (SCY-078), the first-in-class approved triterpenoid antifungal. This document will cover the chemical properties, mechanism of action, quantitative data on efficacy, and experimental protocols relevant to the study of SCY-247 and related compounds.

Chemical Structure and Properties

SCY-247 is a semi-synthetic derivative of enfumafungin (B1262757), a naturally occurring triterpenoid. While the precise, step-by-step synthesis of SCY-247 is proprietary, the general approach involves the chemical modification of the parent compound, ibrexafungerp. The synthesis of ibrexafungerp starts from enfumafungin, involving a reduction of the lactol, cleavage of the glucose moiety, and subsequent functional group manipulations to introduce the desired side chains.

SCY-247

-

Molecular Formula: Not explicitly available in public literature.

-

Molecular Weight: 601 g/mol .[1]

-

Core Structure: Triterpenoid.

Ibrexafungerp (SCY-078)

-

Molecular Formula: C₄₄H₆₇N₅O₄.[2]

-